molecular formula C18H12BrNO4 B2495734 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 847044-98-8

2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2495734
CAS No.: 847044-98-8
M. Wt: 386.201
InChI Key: WAVRULMFLSYQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound with a unique structure that includes a bromophenoxy group, a chromenone core, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the cyclization of ortho-hydroxyacetophenone derivatives using hypervalent iodine reagents . The bromophenoxy group can be introduced through a nucleophilic substitution reaction using 2-bromophenol and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, such as palladium nanoparticles, and optimizing reaction parameters like temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted chromenone compounds .

Scientific Research Applications

2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The chromenone core can participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(2-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
  • 2-((3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
  • 2-((3-(2-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Uniqueness

The presence of the bromophenoxy group in 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile imparts unique reactivity and biological activity compared to its analogs with different halogen substituents. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO4/c1-11-18(24-15-5-3-2-4-14(15)19)17(21)13-7-6-12(22-9-8-20)10-16(13)23-11/h2-7,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVRULMFLSYQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.